molecular formula C10H12N2O3S B12072780 Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide CAS No. 142141-08-0

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

Cat. No.: B12072780
CAS No.: 142141-08-0
M. Wt: 240.28 g/mol
InChI Key: KSZXPXQJYZTIEJ-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the preparation of 2,4-dichloro-3-nitropyridine, followed by selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation . These steps are crucial for constructing the isothiazole ring fused to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Isothiazole: A simpler analog with a similar ring structure but lacking the fused pyridine ring.

    Thiazole: Another related compound with a sulfur and nitrogen atom in a five-membered ring.

    Isoxazole: Similar to isothiazole but with an oxygen atom instead of sulfur.

Uniqueness

Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

142141-08-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-tert-butyl-1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one

InChI

InChI=1S/C10H12N2O3S/c1-10(2,3)12-9(13)7-4-5-11-6-8(7)16(12,14)15/h4-6H,1-3H3

InChI Key

KSZXPXQJYZTIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=NC=C2

Origin of Product

United States

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